molecular formula C23H16Cl3N3O5 B11961216 4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate CAS No. 594853-51-7

4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate

Cat. No.: B11961216
CAS No.: 594853-51-7
M. Wt: 520.7 g/mol
InChI Key: AYMPCYHMKYPULH-KKMKTNMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C22H14Cl3N3O4. This compound is known for its unique chemical structure, which includes multiple functional groups such as dichloroanilino, oxoacetyl, carbohydrazonoyl, methoxyphenyl, and chlorobenzoate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its primary use in research. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions such as temperature, pressure, and pH to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

594853-51-7

Molecular Formula

C23H16Cl3N3O5

Molecular Weight

520.7 g/mol

IUPAC Name

[4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-chlorobenzoate

InChI

InChI=1S/C23H16Cl3N3O5/c1-33-19-11-13(5-10-18(19)34-23(32)14-6-8-15(24)9-7-14)12-27-29-22(31)21(30)28-17-4-2-3-16(25)20(17)26/h2-12H,1H3,(H,28,30)(H,29,31)/b27-12+

InChI Key

AYMPCYHMKYPULH-KKMKTNMSSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.